molecular formula C13H13N3O3 B2715323 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylacetamide CAS No. 688773-33-3

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylacetamide

Cat. No.: B2715323
CAS No.: 688773-33-3
M. Wt: 259.265
InChI Key: SNPVKHSDUZJBTQ-UHFFFAOYSA-N
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Description

2-(2,4-Dioxo-1H-quinazolin-3-yl)-N-prop-2-enylacetamide is a quinazolinone derivative known for its diverse biological activities. Quinazolinones are a class of heterocyclic compounds that have been extensively studied due to their pharmacological properties, including anticancer, anticonvulsant, and antimicrobial activities .

Properties

CAS No.

688773-33-3

Molecular Formula

C13H13N3O3

Molecular Weight

259.265

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylacetamide

InChI

InChI=1S/C13H13N3O3/c1-2-7-14-11(17)8-16-12(18)9-5-3-4-6-10(9)15-13(16)19/h2-6H,1,7-8H2,(H,14,17)(H,15,19)

InChI Key

SNPVKHSDUZJBTQ-UHFFFAOYSA-N

SMILES

C=CCNC(=O)CN1C(=O)C2=CC=CC=C2NC1=O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylacetamide typically involves the condensation of anthranilamide with an appropriate aldehyde or ketone. One common method involves the use of a Lewis acid catalyst, such as [P4-VP]-BF3, which promotes the cyclization reaction to form the quinazolinone core . The reaction is carried out in ethanol at reflux conditions, providing good to high yields .

Industrial Production Methods

Industrial production methods for quinazolinone derivatives often utilize continuous flow microreactor systems to enhance reaction efficiency and scalability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dioxo-1H-quinazolin-3-yl)-N-prop-2-enylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve mild temperatures and solvents like ethanol or dimethylformamide .

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and other heterocyclic derivatives .

Scientific Research Applications

2-(2,4-Dioxo-1H-quinazolin-3-yl)-N-prop-2-enylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

Uniqueness

What sets 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylacetamide apart is its unique structural features, which confer specific biological activities. Its prop-2-enylacetamide moiety allows for versatile chemical modifications, making it a valuable scaffold for drug development .

Biological Activity

The compound 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylacetamide is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H12N4O2
  • Molecular Weight : 244.25 g/mol

This compound features a quinazolinone core, which is essential for its biological activity. The presence of the prop-2-enylacetamide substituent enhances its pharmacological profile.

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting various cancer cell lines:

  • Mechanism : It is believed to exert its anticancer effects by inhibiting tubulin polymerization and interfering with DNA repair mechanisms. This leads to apoptosis in cancer cells.
  • Case Study : A study reported that similar quinazolinone derivatives exhibited GI50 values less than 0.1 μM against multiple human cancer cell lines, indicating potent cytotoxicity (Vodnala et al., 2022) .

Antibacterial Activity

The antibacterial potential of quinazolinone derivatives has been documented, with several compounds demonstrating efficacy against both Gram-positive and Gram-negative bacteria:

  • Testing Method : Compounds were evaluated using the Agar well diffusion method.
  • Results : Compounds similar to this compound showed moderate antibacterial activity, with inhibition zones ranging from 9 mm to 15 mm against strains such as Staphylococcus aureus and Escherichia coli (ResearchGate publication) .

Anti-inflammatory and Analgesic Effects

Quinazolinone derivatives have also been associated with anti-inflammatory and analgesic activities:

  • Mechanism : These compounds may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
  • Research Findings : Some derivatives have shown significant COX inhibition, suggesting potential use in treating inflammatory diseases (Vodnala et al., 2022) .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinone derivatives is highly influenced by their chemical structure. Modifications at specific positions on the quinazoline ring can enhance or diminish activity:

PositionModificationEffect on Activity
1Alkyl groupIncreased anticancer potency
3HalogenEnhanced antibacterial activity
4Amide groupImproved anti-inflammatory effects

This table summarizes how different modifications can impact the biological efficacy of quinazolinone derivatives.

Q & A

Q. What synthetic routes are commonly employed for synthesizing 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylacetamide?

The compound is synthesized via a multi-step process:

  • Step 1 : React methyl 2-isothiocyanatobenzoate with glycine to form 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid.
  • Step 2 : Oxidize the thioxo intermediate to 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid using hydrogen peroxide.
  • Step 3 : Couple the oxidized intermediate with N-prop-2-enylacetamide derivatives using N,N′-carbonyldiimidazole (CDI) as a coupling agent under anhydrous conditions . Key considerations include maintaining inert atmospheres (e.g., nitrogen) to prevent oxidation side reactions and optimizing reaction temperatures (typically 60–80°C) for high yields.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential methods include:

  • FT-IR : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ for the quinazolinone and acetamide groups.
  • 1H/13C NMR : Identify vinyl protons (δ 5.2–5.8 ppm) from the prop-2-enyl group and aromatic protons (δ 7.0–8.5 ppm) from the quinazolinone core.
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Ensure ≤0.4% deviation between calculated and observed C, H, N content .

Advanced Research Questions

Q. How can structural modifications enhance the compound's anticonvulsant activity while minimizing toxicity?

  • Pharmacophore-Driven Design : Introduce benzyl substituents at the N1 position of the quinazolinone core to improve GABA-A receptor affinity. For example, 1-benzyl derivatives showed reduced toxicity (LD₅₀ > 500 mg/kg) and improved efficacy in pentylenetetrazole (PTZ)-induced seizure models .
  • Side-Chain Optimization : Replace the prop-2-enyl group with bioisosteres like propargyl or cyclopropylmethyl to enhance blood-brain barrier penetration.
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding to GABA-A receptor subunits (e.g., α1β2γ2) and prioritize analogs with higher docking scores .

Q. How can researchers resolve discrepancies between in vitro receptor affinity and in vivo anticonvulsant efficacy?

  • Pharmacokinetic Profiling : Measure logP values to assess lipophilicity (target: 2–3 for CNS penetration) and conduct metabolic stability assays using liver microsomes.
  • Model Selection : Compare activity across multiple seizure models (e.g., maximal electroshock (MES) vs. PTZ) to identify context-specific efficacy. For instance, slight MES activity but strong PTZ inhibition may indicate GABAergic vs. sodium channel mechanisms .
  • Dose-Response Studies : Use nonlinear regression to calculate ED₅₀ values and establish therapeutic indices (TI = LD₅₀/ED₅₀) .

Q. What experimental strategies are recommended for analyzing structure-activity relationships (SAR) in quinazolinone derivatives?

  • Substituent Libraries : Synthesize analogs with electron-withdrawing (e.g., -NO₂, -CF₃) or electron-donating (e.g., -OCH₃, -CH₃) groups at the quinazolinone 6- or 7-positions.
  • Biological Assays : Pair in vitro GABA-A receptor binding assays (IC₅₀ values) with in vivo PTZ seizure threshold tests.
  • Data Correlation : Use multivariate analysis (e.g., partial least squares regression) to link structural descriptors (e.g., Hammett σ values) to biological activity .

Methodological Guidance

Q. How to optimize reaction yields during the synthesis of 2,4-dioxoquinazolin-3-yl acetamides?

  • Catalyst Screening : Test Cu(I) catalysts (e.g., CuSO₄/Na ascorbate) for click chemistry steps, which improve regioselectivity in triazole formations .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) for CDI-mediated couplings, as they enhance reaction rates.
  • Workup Protocols : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate pure products and avoid diketopiperazine byproducts .

Q. What computational tools are effective for predicting metabolic pathways of this compound?

  • Software : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., prop-2-enyl oxidation to epoxides).
  • Docking Studies : Map interactions with cytochrome P450 isoforms (e.g., CYP3A4) to prioritize analogs with lower metabolic liability .

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